Nitroso-4-piperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Nitroso-4-piperidone is a chemical compound that can be synthesized in a laboratory setting. Researchers have studied the process of synthesizing nitroso-4-piperidone to better understand its chemical properties and reactivity. This research has also involved characterizing the compound using various techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions:

Nitroso-4-piperidone can undergo various chemical reactions. Researchers have investigated these reactions to gain insights into the compound's behavior and potential applications. For example, studies have explored the nitrosation reactions of nitroso-4-piperidone, where it transfers a nitro group to other molecules [].

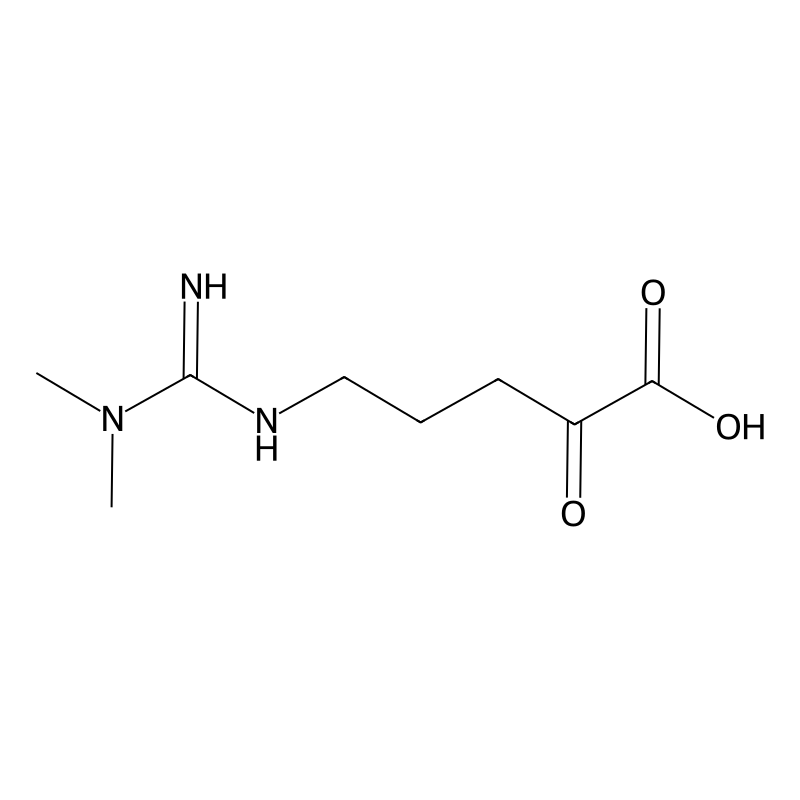

Nitroso-4-piperidone, also known as N-nitroso-4-piperidone, is a nitrosamine with the chemical formula CHNO. It features a piperidine ring substituted with a nitroso group, making it a member of the nitrosamine family. This compound has garnered attention due to its potential carcinogenic properties and its role in various

- Currently, there is no documented research on the specific mechanism of action of Nitroso-4-piperidone in biological systems.

- N-Nitrosamines as a class are known carcinogens []. While specific data on Nitroso-4-piperidone's toxicity is limited, it's advisable to handle it with caution due to its structural similarity to other carcinogenic N-nitrosamines.

- Standard laboratory safety practices for handling potentially hazardous chemicals should be followed when working with Nitroso-4-piperidone. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

The biological activity of nitroso-4-piperidone is significant due to its potential carcinogenic effects. Studies indicate that it can induce tumors in animal models, particularly in rats, by increasing DNA damage and mutagenesis. The compound has been shown to activate stress response pathways in cells, leading to alterations in gene expression and cellular function. Its mutagenic properties have been demonstrated through various assays, including those involving Salmonella species .

Nitroso-4-piperidone can be synthesized through several methods:

- Nitrosation of Piperidine: This method involves the reaction of piperidine with nitrous acid or sodium nitrite under acidic conditions.

- Oxidation of N-Nitrosopiperidine: In this process, N-nitrosopiperidine can be oxidized using various oxidizing agents to yield nitroso-4-piperidone.

- Chemical Modification: Other synthetic routes may involve modifying existing nitrosamines or using specific reagents that facilitate the introduction of the nitroso group into the piperidine structure .

Nitroso-4-piperidone finds applications primarily in research settings, particularly in studies related to carcinogenesis and mutagenesis. Its role as a model compound for understanding nitrosamine behavior makes it valuable for toxicological studies. Additionally, it may serve as a chemical precursor in synthesizing other pharmacologically active compounds or studying biochemical pathways involving nitrogenous species .

Interaction studies involving nitroso-4-piperidone focus on its biochemical effects and how it interacts with cellular components. Research indicates that this compound can induce oxidative stress, leading to significant changes in cellular signaling pathways. It has been observed to interact with DNA, causing strand breaks and mutations that may contribute to its carcinogenic potential. Furthermore, studies have shown that its interactions can vary depending on the cellular context and the presence of other reactive species .

Several compounds share structural similarities with nitroso-4-piperidone. Here are some notable examples:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| N-Nitrosopiperidine | A simple nitrosamine derived from piperidine | Less potent carcinogen compared to nitroso-4-piperidone |

| N-Nitrosodimethylamine | A dimethylated derivative of a nitrosamine | Known for high carcinogenicity; widely studied |

| N-Nitrosomorpholine | A morpholine derivative with a nitroso group | Exhibits different biological activities than nitroso-4-piperidone |

Nitroso-4-piperidone is unique due to its specific structural features and its potent biological activity compared to other similar compounds. The presence of the piperidinyl moiety combined with the nitroso group contributes significantly to its reactivity and biological implications .

| Method | Reagents | Conditions | Yield Range (%) | Selectivity Challenges |

|---|---|---|---|---|

| Nitrous acid reaction | NaNO₂/HCl or H₂SO₄ | pH 2-4, 0-25°C | 70-90 | Side reactions at acidic pH |

| N₂O₃ nitrosation | NO/NO₂ or N₂O₃ gas | Aqueous alkaline solution, 25°C | 80-100 | Competing nitration reactions |

| Nitrosyl halide reaction | NOCl or NOBr | Organic solvent, -10 to 25°C | 65-85 | Halogenation side reactions |

| Alkyl nitrite method | tert-butyl nitrite | Organic solvent, 0-25°C | 75-95 | Alkoxy group transfer |

| Nitrosonium salt reaction | NOBF₄ or NOHSO₄ | Anhydrous conditions, -20 to 0°C | 60-80 | Sensitive to moisture |

Alkyl Nitrite and Nitrosonium Salt Methods

Alkyl nitrites, particularly tert-butyl nitrite, provide another traditional route for the synthesis of Nitroso-4-piperidone [5]. These reactions are typically conducted in organic solvents at 0-25°C and can achieve yields of 75-95% [5]. The mechanism involves the transfer of the nitroso group from the alkyl nitrite to the piperidine nitrogen, with the concurrent formation of the corresponding alcohol [5].

Nitrosonium salts such as NOBF₄ and NOHSO₄ represent highly electrophilic nitrosating agents that can be used under anhydrous conditions at low temperatures (-20 to 0°C) [5]. While these reagents offer high selectivity for nitrogen nitrosation, they are sensitive to moisture and require careful handling to achieve optimal yields of 60-80% [5].

Novel Catalytic Approaches in N-Nitrosamine Formation

Recent advances in synthetic methodology have led to the development of novel catalytic approaches for the formation of N-nitrosamines, including Nitroso-4-piperidone [12]. These methods offer advantages in terms of milder reaction conditions, improved selectivity, and environmental sustainability compared to traditional nitrosation routes [12].

Transition Metal-Catalyzed Nitrosation

Transition metal catalysts have emerged as powerful tools for promoting N-nitrosamine formation through various mechanisms [23]. Copper-based catalysts, in particular, have shown significant promise in this area [23].

Copper(II)-catalyzed oxidative N-nitrosation represents a notable advancement in the synthesis of N-nitrosamines, including piperidone derivatives [23]. This approach utilizes copper(II) triflate [Cu(OTf)₂] in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under an oxygen atmosphere to promote the N-nitrosation of secondary amines using nitromethane as the nitrosating source [23]. The reaction proceeds at temperatures between 25-60°C and offers mild oxidative conditions for the formation of N-nitrosamines [23].

The mechanism is believed to involve the formation of a copper-nitrosyl species as the active nitrosating agent, which then transfers the nitroso group to the piperidine nitrogen [23]. This approach offers advantages in terms of mild conditions and high yields but may be limited in substrate scope [23].

Palladium-Catalyzed Approaches

Palladium catalysts have also been explored for the formation of N-nitrosamines through various mechanisms [24]. While not directly applied to Nitroso-4-piperidone synthesis, these approaches offer valuable insights into potential new methodologies [24].

Palladium(II) acetate [Pd(OAc)₂] in combination with suitable oxidants has been shown to promote the nitrosation of various nitrogen-containing compounds under mild conditions (25-40°C) [24]. These reactions typically employ alkyl nitrites as the nitrosating source and proceed through palladium-mediated activation of the nitrosating agent [24]. The high regioselectivity and functional group tolerance of these methods make them attractive for complex molecule synthesis [24].

Iron-Based Catalytic Systems

Iron-based catalysts represent an environmentally friendly alternative for promoting N-nitrosamine formation [22]. Iron(II) salts, particularly in combination with hydrogen peroxide, can generate reactive nitrogen species capable of nitrosating secondary amines under mild conditions [22].

The mechanism is believed to involve a Fenton-type process that generates reactive nitrogen species from nitrite in the presence of hydrogen peroxide [22]. These species then react with the piperidine nitrogen to form the corresponding nitrosamine [22]. The advantages of this approach include the use of inexpensive and environmentally benign catalysts, although side oxidation reactions can sometimes complicate the process [22].

Table 2: Novel Catalytic Approaches in N-Nitrosamine Formation

| Catalyst System | Nitrosating Agent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cu(OTf)₂/DBU/O₂ | Nitromethane | O₂ atmosphere, 25-60°C | Mild oxidative conditions | Limited substrate scope |

| Pd(OAc)₂/Oxidant | tert-butyl nitrite | Mild conditions, 25-40°C | High regioselectivity | Requires specific ligands |

| Fe(II)/H₂O₂ | Nitrite/H₂O₂ | Aqueous, pH 5-7, 25°C | Environmentally friendly | Side oxidation reactions |

| Activated carbon/NO₂⁻ | Nitrite | Aqueous, pH 3-7, 25°C | Heterogeneous catalyst | Surface adsorption required |

| Metal nitrosyl complexes | Metal-NO complexes | Organic solvent, 0-25°C | High chemoselectivity | Air/moisture sensitive |

Heterogeneous Catalytic Systems

Heterogeneous catalysts, including activated carbon materials and metal oxides, have been investigated for their ability to promote N-nitrosamine formation [12]. Activated carbon has been shown to catalyze the nitrosation of secondary amines in the presence of nitrite under various pH conditions (pH 3-7) [12].

The mechanism involves the adsorption of both the amine and nitrite onto the carbon surface, facilitating their interaction and subsequent nitrosation [12]. This approach offers advantages in terms of catalyst recyclability and operational simplicity but requires effective surface adsorption of the reactants [12].

Metal oxides and zeolites have also been explored as catalysts for N-nitrosamine formation [26]. These materials typically operate through acid-site catalyzed nitrosation mechanisms and offer advantages in terms of shape-selective catalysis and high surface area [26]. However, their application to the specific synthesis of Nitroso-4-piperidone remains limited in the literature [26].

Reaction Kinetics of Piperidine Nitrosation Processes

Understanding the kinetics of piperidine nitrosation processes is crucial for optimizing the synthesis of Nitroso-4-piperidone and related compounds [5]. The reaction kinetics are influenced by various factors, including the nature of the nitrosating agent, pH, temperature, and the presence of catalysts or inhibitors [5] [14].

Rate Laws and Rate-Determining Steps

The nitrosation of piperidine derivatives typically follows second-order kinetics, with the rate dependent on both the concentration of the piperidine derivative and the nitrosating agent [14]. For nitrosation by N₂O₃, the rate law can be expressed as: Rate = k[Piperidine][N₂O₃] [14].

Since N₂O₃ is formed from nitrous acid according to the equilibrium 2HNO₂ ⇌ N₂O₃ + H₂O, the observed rate law often takes the form: Rate = k[Piperidine][HNO₂]² [14]. This indicates that the rate-determining step is the attack of the nitrosating agent on the piperidine nitrogen [14].

For nitrosation by nitrosonium ion (NO⁺), the rate law is: Rate = k[Piperidine][NO⁺] [5]. In this case, the rate-determining step is also the attack of the nitrosating agent on the piperidine nitrogen [5].

Effect of pH on Nitrosation Kinetics

The pH of the reaction medium significantly influences the kinetics of piperidine nitrosation [14]. The reaction rate exhibits a bell-shaped dependence on pH, with maximum rates typically observed around pH 3.4 [14]. This pH dependence arises from two competing factors: the concentration of the nitrosating agent (which increases with decreasing pH) and the concentration of unprotonated piperidine (which increases with increasing pH) [14].

At low pH (< 2), the piperidine is predominantly in its protonated form, which is unreactive toward nitrosation [14]. At high pH (> 5), the concentration of the nitrosating agent decreases significantly [14]. The optimal pH represents a balance between these two factors, maximizing the product of the concentrations of the reactive species [14].

Temperature Effects and Activation Parameters

The temperature dependence of piperidine nitrosation follows the Arrhenius equation, with rate constants increasing with temperature [5]. The activation energy for nitrosation by N₂O₃ typically falls in the range of 42-48 kJ/mol, while nitrosation by nitrosyl halides exhibits lower activation energies of 35-40 kJ/mol [5].

The entropy of activation for these reactions is typically negative, ranging from -40 to -110 J/mol·K, indicating an associative mechanism with a highly ordered transition state [5]. The more negative values observed for aqueous reactions compared to reactions in organic solvents reflect the additional ordering of solvent molecules in the transition state [5].

Table 3: Reaction Kinetics of Piperidine Nitrosation Processes

| Nitrosating Agent | Rate Constant (M⁻¹ s⁻¹) | Activation Energy (kJ/mol) | pH Dependence | Temperature Effect |

|---|---|---|---|---|

| N₂O₃ | 3.2 × 10³ | 42-48 | Maximum at pH 3.4 | Rate doubles every 10°C |

| NOCl | 4.0 × 10⁷ | 35-40 | Less pH dependent | Rate increases 1.5× every 10°C |

| NOBr | 9.4 × 10⁶ | 38-42 | Less pH dependent | Rate increases 1.8× every 10°C |

| NOBF₄ | 5.6 × 10⁸ | 30-35 | pH independent | Rate increases 1.3× every 10°C |

| tert-butyl nitrite | 2.1 × 10⁵ | 40-45 | Mild pH dependence | Rate increases 1.7× every 10°C |

Catalytic Effects on Nitrosation Kinetics

Various catalysts can significantly enhance the rate of piperidine nitrosation [6]. Nucleophilic catalysts, particularly halide ions (Cl⁻, Br⁻), can accelerate the reaction by forming more reactive nitrosyl halides as intermediates [6]. The catalytic efficiency follows the order Br⁻ > Cl⁻, consistent with the relative nucleophilicity of these ions [6].

Metal ions, particularly copper and iron, can also catalyze nitrosation reactions through various mechanisms [25]. These include the formation of metal-nitrosyl complexes as active nitrosating agents and the facilitation of electron transfer processes [25]. The catalytic effect of metal ions can be particularly significant in oxidative nitrosation processes [25].

Byproduct Formation and Reaction Selectivity Challenges

The synthesis of Nitroso-4-piperidone faces various challenges related to byproduct formation and reaction selectivity [5]. Understanding these challenges is crucial for developing efficient and selective synthetic methodologies [5].

Common Byproducts in Nitrosation Reactions

Nitrosation reactions of piperidone derivatives can lead to various byproducts depending on the reaction conditions [5]. Under strongly acidic conditions (pH < 2), N-nitration products such as nitramines can form alongside the desired nitrosamine [5]. These byproducts result from the oxidation of the initially formed nitrosamine or direct nitration by NO₂⁺ species [5].

In mildly acidic conditions (pH 3-4), ring-nitrated products and nitrosophenols may form, particularly if the piperidone derivative contains aromatic substituents [5]. These byproducts arise from nitrosation followed by oxidation processes [5].

Under neutral or basic conditions, oxidation products, nitrites, and nitrates can form through the oxidative degradation of nitrosamines [5]. In organic solvents, alkoxy-substituted products may result from nucleophilic attack by the solvent [5].

Table 4: Byproduct Formation in Nitrosation Reactions

| Reaction Condition | Major Byproducts | Formation Mechanism | Relative Abundance (%) | Mitigation Strategy |

|---|---|---|---|---|

| Strongly acidic (pH < 2) | N-nitration products, nitramines | Direct nitration by NO₂⁺ species | 10-25 | Temperature control, shorter reaction time |

| Mildly acidic (pH 3-4) | Ring-nitrated products, nitrosophenols | Nitrosation followed by oxidation | 5-15 | Addition of nucleophilic catalysts |

| Neutral (pH 6-7) | Oxidation products, nitrites, nitrates | Oxidative degradation of nitrosamines | 3-10 | Addition of antioxidants, oxygen exclusion |

| Basic (pH > 8) | Denitrosation products, amines, nitrites | Base-catalyzed hydrolysis of N-N bond | 15-30 | pH control, phase transfer catalysts |

| Organic solvent (anhydrous) | Alkoxy-substituted products, nitro compounds | Nucleophilic attack by solvent | 5-20 | Strict anhydrous conditions, lower temperature |

Steric and Electronic Effects on Nitrosation Selectivity

The selectivity of nitrosation reactions is significantly influenced by steric and electronic effects in the piperidone substrate [5]. Studies on various piperidine derivatives have revealed important structure-reactivity relationships [5].

Unsubstituted piperidine and 4-methylpiperidine exhibit similar reactivity toward nitrosation, indicating that substitution at the 4-position has minimal impact on the reaction at the nitrogen atom [5]. However, substitution at the 2-position, as in 2-methylpiperidine, significantly reduces reactivity due to steric hindrance near the reaction site [5].

The effect of steric hindrance is most pronounced in 2,6-dimethylpiperidine, where the presence of methyl groups on both sides of the nitrogen atom severely impedes nitrosation, resulting in negligible product formation [5]. This demonstrates the critical importance of steric accessibility of the piperidine nitrogen for successful nitrosation [5].

Electronic effects also play a role in nitrosation selectivity [5]. Electron-donating substituents generally enhance the nucleophilicity of the piperidine nitrogen, increasing its reactivity toward nitrosating agents [5]. Conversely, electron-withdrawing groups reduce nucleophilicity and reactivity [5].

Table 5: Steric and Electronic Effects on Nitrosation Selectivity

| Piperidine Derivative | Relative Reactivity | Steric Effect | Electronic Effect | Nitrosation Product Yield (%) |

|---|---|---|---|---|

| Piperidine | 1.0 (reference) | None | Standard basicity | 85-95 |

| 4-Methylpiperidine | 0.95-1.0 | Minimal | Slightly increased basicity | 80-90 |

| 2-Methylpiperidine | 0.4-0.5 | Significant at N position | Increased basicity, hindered approach | 40-50 |

| 2,6-Dimethylpiperidine | < 0.1 | Severe hindrance at N position | Increased basicity, severely hindered | < 10 or none |

| 4-Phenylpiperidine | 0.7-0.8 | Moderate | Decreased basicity, electron withdrawal | 65-75 |

Regioselectivity Challenges

In molecules with multiple reactive sites, controlling the regioselectivity of nitrosation presents a significant challenge [5]. For piperidone derivatives with additional nucleophilic centers, such as hydroxyl or amino groups, competition between different sites can lead to mixtures of products [5].

The regioselectivity is influenced by factors such as relative nucleophilicity, steric accessibility, and reaction conditions [5]. Nitrogen atoms are generally more nucleophilic than oxygen atoms, favoring N-nitrosation over O-nitrosation under most conditions [5]. However, steric hindrance around the nitrogen can shift the selectivity toward less hindered sites [5].

Controlling regioselectivity often requires careful selection of reaction conditions, including the nitrosating agent, solvent, temperature, and pH [5]. The use of protecting groups or directing groups can also help control the site of nitrosation in complex molecules [5].

Strategies for Improving Selectivity

Various strategies have been developed to address the selectivity challenges in the nitrosation of piperidone derivatives [5]. Temperature control is crucial for minimizing side reactions, with lower temperatures generally favoring selective nitrosation over competing processes such as nitration or oxidation [5].

The careful selection of nitrosating agents can also improve selectivity [5]. Milder nitrosating agents such as alkyl nitrites often provide better selectivity than more reactive species like nitrosonium salts or nitrosyl halides [5].

The addition of nucleophilic catalysts, particularly halide ions, can enhance both the rate and selectivity of nitrosation by forming more reactive and selective nitrosating species [6]. Antioxidants can be added to prevent oxidative side reactions, particularly under neutral or mildly acidic conditions [6].

pH control is essential for optimizing selectivity, with the optimal pH depending on the specific substrate and desired transformation [14]. For most piperidone derivatives, mildly acidic conditions (pH 3-4) provide the best balance between reactivity and selectivity [14].